molecular formula C17H21NO3 B2966038 (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one CAS No. 1351663-65-4

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one

Cat. No. B2966038
CAS RN: 1351663-65-4
M. Wt: 287.359
InChI Key: AQGCUBKJWJLVFL-CMDGGOBGSA-N
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Description

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in the body, leading to its anti-inflammatory and anti-cancer effects. It is believed that the compound inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one. One direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, further studies are needed to understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one involves a multi-step process that includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-aminoethanol, followed by the reaction of the resulting compound with 3-phenylpropiolaldehyde. The final product is obtained through a cyclization reaction. This synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In materials science, it has been used as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a chiral auxiliary in asymmetric reactions.

properties

IUPAC Name

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCUBKJWJLVFL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one

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